1-Phenylbutane-2,3-diol

Antifungal screening Natural product bioactivity Streptomyces secondary metabolites

1-Phenylbutane-2,3-diol (CAS 5381-89-5), also referred to as 1-phenyl-2,3-butanediol, is a chiral vicinal diol belonging to the benzene and substituted derivatives class, with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. The compound possesses two adjacent stereogenic centers (C-2 and C-3), giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R), which exist as erythro and threo diastereomeric pairs.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 5381-89-5
Cat. No. B12936601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbutane-2,3-diol
CAS5381-89-5
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=CC=C1)O)O
InChIInChI=1S/C10H14O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3
InChIKeyWHYBHJWYBIXOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbutane-2,3-diol (CAS 5381-89-5): Chiral Vicinal Diol Sourcing and Selection Guide


1-Phenylbutane-2,3-diol (CAS 5381-89-5), also referred to as 1-phenyl-2,3-butanediol, is a chiral vicinal diol belonging to the benzene and substituted derivatives class, with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol [1]. The compound possesses two adjacent stereogenic centers (C-2 and C-3), giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R), which exist as erythro and threo diastereomeric pairs [2]. It has been identified as a natural product in multiple biological systems, including Australian eucalyptus honeys [3], wisteria flower volatiles [2], Chrysanthemum indicum flowers [4], and Streptomyces sp. CT37 fermentation extracts [5]. The compound is utilized as a chiral building block in pharmaceutical intermediate synthesis and as a reference standard in natural product authentication studies.

Why Generic 1-Phenylbutane-2,3-diol Substitution Fails: Stereochemical and Functional Differentiation Drivers


Simple substitution of 1-phenylbutane-2,3-diol with other phenyl-substituted diols or unsubstituted 2,3-butanediol is not scientifically valid for procurement decisions involving chiral recognition, natural product authentication, or bioactivity screening. Three factors preclude generic interchange: (i) the compound's two adjacent stereogenic centers generate four stereoisomers with distinct biological provenance—(2R,3R) from Streptomyces sp. CT37 [1], (2S,3S) as the aglycone of a glycoside from Chrysanthemum indicum [2], and both erythro and threo forms as wisteria odor constituents [3]—meaning racemic or mismatched enantiomer sourcing leads to divergent biological readouts; (ii) the phenyl substituent at C-1 dramatically alters chromatographic retention (ΔRI = +635 units versus unsubstituted 2,3-butanediol on BPX-5 [4]), which directly impacts analytical method transferability; and (iii) the compound displays a functionally distinct bioactivity profile from its co-isolated congeners, showing no detectable antifungal activity at 50 μg/mL against Candida albicans ATCC 10231, while 1H-indole-3-carbaldehyde and legonimide from the same Streptomyces extract exhibit MIC₉₅ values of 11.47 and 21.54 μg/mL respectively [1]. The quantitative evidence below substantiates each of these differentiation dimensions.

1-Phenylbutane-2,3-diol Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decision Support


Antifungal Activity Selectivity: No Detectable C. albicans Inhibition Versus Co-Isolated Indole Alkaloids from the Same Streptomyces Extract

In a direct head-to-head comparison from the same Streptomyces sp. CT37 fermentation extract, (2R,3R)-1-phenylbutane-2,3-diol (compound 4) exhibited no detectable growth inhibition against Candida albicans ATCC 10231 at the highest concentration tested (50 µg/mL). In contrast, two co-isolated compounds from the identical extract—legonimide (compound 1) and 1H-indole-3-carbaldehyde (compound 2)—demonstrated moderate antifungal activity with MIC₉₅ values of 21.54 µg/mL and 11.47 µg/mL, respectively [1]. This differential activity profile was determined using the same disc diffusion assay under identical experimental conditions, ruling out inter-assay variability as a confounding factor.

Antifungal screening Natural product bioactivity Streptomyces secondary metabolites

Gas Chromatographic Retention Index Differentiation: Phenyl-Substituted Diol Versus Unsubstituted 2,3-Butanediol and Diketone Analog on Identical BPX-5 Column

In a direct head-to-head chromatographic comparison from a single published study using the same BPX-5 capillary column and identical temperature program conditions, 1-phenylbutane-2,3-diol exhibits a Kovats retention index (RI) of 1446, compared to RI = 811 for meso-2,3-butanediol and RI = 1230 for its oxidized analog 1-phenylbutane-2,3-dione [1]. The phenyl substituent on the diol backbone contributes an increase of +635 RI units relative to the unsubstituted 2,3-butanediol scaffold. Additionally, reduction of the diketone to the diol form increases retention by +216 RI units, reflecting the impact of hydrogen-bonding hydroxyl groups on stationary phase interaction.

GC-MS volatile analysis Retention index Honey authentication Analytical method development

Predicted ADMET Profile: Blood-Brain Barrier Penetration and Oral Bioavailability Probabilities Versus Class-Level Vicinal Diol Benchmarks

In silico ADMET profiling via admetSAR 2.0 predicts that 1-phenylbutane-2,3-diol possesses a blood-brain barrier (BBB) penetration probability of 55.00%, human oral bioavailability probability of 67.14%, and Caco-2 permeability probability of 78.89% [1]. The compound is predicted to have high human intestinal absorption (98.90% probability) and mitochondrial subcellular localization (69.90% probability). Notably, it is predicted as a CYP2D6 substrate with only 38.95% probability, suggesting a relatively low potential for CYP2D6-mediated metabolism compared to many drug-like molecules [1]. These predicted properties contrast with the general class of small aliphatic vicinal diols (e.g., 2,3-butanediol, MW 90.12), which typically exhibit lower logP values and more limited BBB penetration potential due to the absence of an aromatic moiety, positioning the phenyl-substituted diol as a more lipophilic scaffold (XLogP = 1.30) for CNS-targeted probe design.

ADMET prediction Drug-likeness Blood-brain barrier Oral bioavailability In silico screening

Stereoisomer-Specific Natural Product Provenance: Enantiomer-Dependent Biological Source Differentiation

The four stereoisomers of 1-phenylbutane-2,3-diol exhibit non-redundant natural occurrence patterns that are critical for stereochemically aware procurement. The (2R,3R)-enantiomer has been definitively identified from Streptomyces sp. CT37 fermentation broth via HR-ESIMS and 1D/2D NMR [1]. The (2S,3S)-enantiomer occurs naturally as the 3-O-β-D-glucopyranoside conjugate in Chrysanthemum indicum flowers, where its absolute configuration was established by spectroscopic analysis [2]. Meanwhile, both erythro and threo racemic forms are components of wisteria flower odor, with enantioselective synthesis of all four stereoisomers accomplished via Sharpless asymmetric epoxidation to determine absolute configurations [3]. This stereoisomer-dependent natural distribution contrasts sharply with simpler chiral diols such as 2,3-butanediol, where only three stereoisomers exist (owing to the meso form), and the natural occurrence is predominantly associated with microbial fermentation rather than plant secondary metabolism.

Chiral natural products Stereochemical authentication Enantiomer-specific bioactivity Natural product glycosides

First Quantitative Identification as a Honey Volatile Marker: Differentiation from Co-occurring Honey Volatiles by Concentration Range and Occurrence Specificity

1-Phenylbutane-2,3-diol was among 13 compounds quantitatively identified for the first time in honey in the seminal 1997 study by D'Arcy et al., which analyzed the volatile profiles of Australian blue gum (Eucalyptus leucoxylon) and yellow box (Eucalyptus melliodora) honeys via solvent extraction followed by GC and GC-MS [1]. The compound was detected within the overall volatile concentration range of 0.1–51.3 mg/kg of honey reported for the identified volatiles. Its co-occurrence with 1-phenylbutane-2,3-dione (the oxidized diketone analog) in the same honey matrix provides an internal redox pair for assessing honey oxidative state or processing history. The presence of 1-phenylbutane-2,3-diol in Australian eucalyptus honeys, combined with its absence from most other characterized honey volatile profiles, establishes it as a potential marker compound for Australian eucalyptus honey authentication, distinguishing it from the more ubiquitous honey volatiles such as phenylacetaldehyde or benzaldehyde that appear across diverse floral sources [1].

Honey authentication Volatile organic compounds Food forensics Botanical origin tracing

1-Phenylbutane-2,3-diol Application Scenarios: Evidence-Based Procurement Use Cases


Natural Product Antifungal Screening: Stereochemically Defined Negative Control Compound

In antifungal natural product discovery programs employing bioassay-guided fractionation of microbial extracts, (2R,3R)-1-phenylbutane-2,3-diol serves as a structurally characterized negative control. As demonstrated in the Streptomyces sp. CT37 study, this compound exhibited no detectable activity against Candida albicans ATCC 10231 at 50 µg/mL, while co-isolated 1H-indole-3-carbaldehyde and legonimide showed MIC₉₅ values of 11.47 and 21.54 µg/mL respectively [1]. Procurement of the enantiopure (2R,3R) form, rather than racemic material, ensures that the negative control matches the exact stereochemistry of the naturally occurring bacterial metabolite, eliminating stereochemical variability as a confounding factor in activity attribution.

GC-MS Honey Authentication: Botanical Origin Marker for Australian Eucalyptus Honeys

For food authentication laboratories developing GC-MS methods to verify the floral origin of Australian eucalyptus honeys, 1-phenylbutane-2,3-diol (RI = 1446 on BPX-5) provides a chromatographically distinct marker compound [1]. Its retention index differs substantially from meso-2,3-butanediol (RI = 811) and 1-phenylbutane-2,3-dione (RI = 1230), enabling unambiguous peak assignment in complex honey volatile profiles. The compound's first quantitative identification in Australian blue gum and yellow box honeys, within a volatile concentration range of 0.1–51.3 mg/kg, supports its use as a reference standard for constructing calibration curves in quantitative honey volatile analysis [1].

Chiral Building Block Sourcing: Enantiomer-Specific Procurement for Asymmetric Synthesis

For synthetic chemistry groups requiring a chiral 1,2-diol building block with a phenyl substituent at the terminal position, 1-phenylbutane-2,3-diol offers four distinct stereoisomers accessible via established Sharpless asymmetric epoxidation routes [1]. The synthetic methodology reported by Awano et al. (1995) enables preparation of all four stereoisomers in enantioenriched form, with absolute configuration confirmed by HPLC analysis of MTPA ester derivatives [1]. Procurement specifications must explicitly state the required enantiomer—(2R,3R), (2S,3S), (2R,3S), or (2S,3R)—because the (2S,3S) form is the aglycone of a bioactive aldose reductase-inhibitory glycoside from Chrysanthemum indicum [2], and incorrect stereochemistry would abolish this specific biological recognition.

In Silico ADMET Screening Library: CNS-Penetrant Diol Scaffold for Probe Design

In computational drug discovery programs assembling fragment-like screening libraries with predicted CNS penetration, 1-phenylbutane-2,3-diol occupies a favorable ADMET property space. Its predicted BBB penetration probability of 55.00% exceeds the nominal CNS drug-likeness threshold, its human oral bioavailability probability is 67.14%, and its moderate lipophilicity (XLogP = 1.30) distinguishes it from more polar, non-aromatic diols that are unlikely to achieve CNS exposure [1]. The compound's low predicted CYP2D6 substrate probability (38.95%) further suggests a reduced potential for CYP2D6-mediated first-pass metabolism, making it a suitable scaffold for CNS-targeted probe development where metabolic stability is a key selection criterion [1].

Quote Request

Request a Quote for 1-Phenylbutane-2,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.